
(2R,6R)-2-(2-methoxyphenyl)-6-methyloxan-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,6R)-2-(2-methoxyphenyl)-6-methyloxan-4-one is a chiral compound with a unique structure that includes a methoxyphenyl group and a methyloxanone ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R,6R)-2-(2-methoxyphenyl)-6-methyloxan-4-one typically involves the use of enantioselective catalysts to ensure the correct stereochemistry. One common method involves the use of a chiral auxiliary or a chiral catalyst to induce the desired stereochemistry during the formation of the oxanone ring. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and temperatures ranging from -78°C to room temperature.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and automated systems to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions
(2R,6R)-2-(2-methoxyphenyl)-6-methyloxan-4-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxanone ring to a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
(2R,6R)-2-(2-methoxyphenyl)-6-methyloxan-4-one has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Wirkmechanismus
The mechanism of action of (2R,6R)-2-(2-methoxyphenyl)-6-methyloxan-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2R,6R)-Hydroxynorketamine: A metabolite of ketamine with antidepressant effects.
2-MeO-N-ethylketamine hydrochloride: An analog of methoxetamine with rapid antidepressant effects.
Uniqueness
(2R,6R)-2-(2-methoxyphenyl)-6-methyloxan-4-one is unique due to its specific stereochemistry and the presence of both a methoxyphenyl group and a methyloxanone ring. This combination of structural features contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
88083-99-2 |
|---|---|
Molekularformel |
C13H16O3 |
Molekulargewicht |
220.26 g/mol |
IUPAC-Name |
(2R,6R)-2-(2-methoxyphenyl)-6-methyloxan-4-one |
InChI |
InChI=1S/C13H16O3/c1-9-7-10(14)8-13(16-9)11-5-3-4-6-12(11)15-2/h3-6,9,13H,7-8H2,1-2H3/t9-,13-/m1/s1 |
InChI-Schlüssel |
PFRANMBTNGBJQI-NOZJJQNGSA-N |
Isomerische SMILES |
C[C@@H]1CC(=O)C[C@@H](O1)C2=CC=CC=C2OC |
Kanonische SMILES |
CC1CC(=O)CC(O1)C2=CC=CC=C2OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



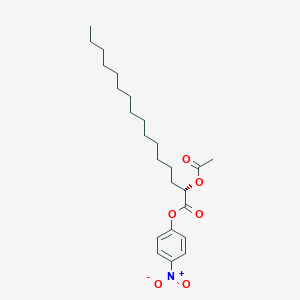
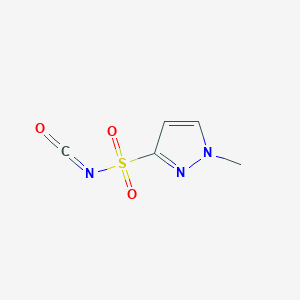

![Propan-2-yl {3-ethyl-4-[(prop-2-yn-1-yl)oxy]phenyl}carbamate](/img/structure/B14377103.png)
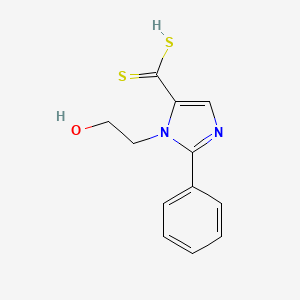
![3-[(3-Iodoprop-2-yn-1-yl)oxy]butan-2-ol](/img/structure/B14377108.png)
![2-O-[2-[2-(2-octoxycarbonylbenzoyl)oxyethoxy]ethyl] 1-O-octyl benzene-1,2-dicarboxylate](/img/structure/B14377119.png)
![4,6-Dichloro-2-[4-(2-phenylethenyl)phenyl]pyrimidine](/img/structure/B14377123.png)
![2,2,2-Trichloro-N,N-diethyl-1-[(trimethylgermyl)oxy]ethan-1-amine](/img/structure/B14377139.png)
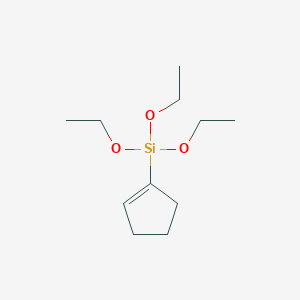
![2-[1-(Thiophen-2-yl)ethylidene]-1,3-dithiane](/img/structure/B14377149.png)
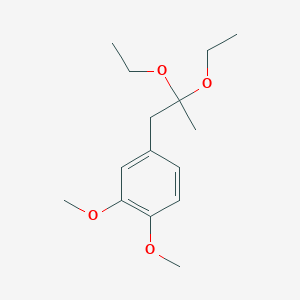
![[Benzyl(phenyl)amino]propanedioic acid](/img/structure/B14377153.png)
